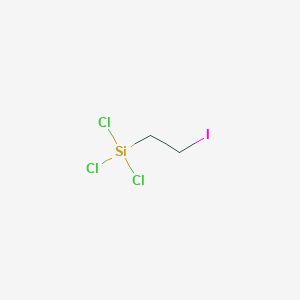
Trichloro(2-iodoethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(2-iodoethyl)silane is an organosilicon compound characterized by the presence of three chlorine atoms and one iodine atom attached to a silicon atom, with an ethyl group as a linker
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2-iodoethyl)silane can be synthesized through the reaction of trichlorosilane with 2-iodoethanol under controlled conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
HSiCl3+I-CH2CH2OH→Cl3Si-CH2CH2I+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Trichloro(2-iodoethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Reduction Reactions: The iodine atom can be reduced to form trichloroethylsilane.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Substitution Products: Various organosilicon compounds with different functional groups.
Reduction Products: Trichloroethylsilane.
Hydrolysis Products: Silanols and hydrochloric acid.
Scientific Research Applications
Trichloro(2-iodoethyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bioassays and biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trichloro(2-iodoethyl)silane involves the reactivity of the silicon-chlorine and silicon-iodine bonds. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The iodine atom can participate in reduction reactions, altering the compound’s structure and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Trichloroethylsilane (Cl3SiCH2CH3): Similar structure but lacks the iodine atom, leading to different reactivity and applications.
Trichloromethylsilane (Cl3SiCH3): Another related compound with a methyl group instead of an ethyl group, used in various organic syntheses.
Uniqueness: Trichloro(2-iodoethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo both substitution and reduction reactions makes it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
62141-85-9 |
|---|---|
Molecular Formula |
C2H4Cl3ISi |
Molecular Weight |
289.40 g/mol |
IUPAC Name |
trichloro(2-iodoethyl)silane |
InChI |
InChI=1S/C2H4Cl3ISi/c3-7(4,5)2-1-6/h1-2H2 |
InChI Key |
YRXGDLSRUVHHEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















